Chemical structure and molecular weight of Di-O-methyl alpha-Ethyl DL-DOPA
Chemical structure and molecular weight of Di-O-methyl alpha-Ethyl DL-DOPA
This guide serves as an in-depth technical profile for Di-O-methyl
This molecule represents a dual-modification of the endogenous amino acid DOPA:
-
-Alkylation: Substitution of the
-hydrogen with an ethyl group (increasing steric bulk and metabolic resistance). -
O-Methylation: Methylation of the catechol hydroxyls (increasing lipophilicity and blood-brain barrier penetration).
Technical Profile: Di-O-methyl -Ethyl DL-DOPA
Structure, Synthesis, and Pharmacological Logic
Part 1: Chemical Identity & Molecular Architecture
The compound is a racemic amino acid derivative. Unlike L-DOPA, which is rapidly metabolized, the
Physicochemical Data Table
| Parameter | Value / Description |
| Common Name | Di-O-methyl |
| IUPAC Name | 2-amino-2-ethyl-3-(3,4-dimethoxyphenyl)propanoic acid |
| Molecular Formula | C |
| Molecular Weight | 253.30 g/mol |
| Chirality | Racemic (DL-mixture) |
| Core Scaffold | Phenylalanine |
| Key Substituents | 3,4-Dimethoxy (Ring); |
| Predicted pKa | Carboxyl: ~2.3 |
| Solubility | Soluble in ethanol, DMSO; sparingly soluble in water (neutral pH) |
Structural Logic
The molecule is constructed on a phenylalanine backbone.
-
The Ring: A 3,4-dimethoxybenzyl group.[1] In vivo, these methoxy groups must be cleaved (O-demethylation) to regenerate the active catechol moiety.
-
The
-Carbon: This is a quaternary center bonded to the amine, carboxyl, benzyl, and ethyl groups. The ethyl group provides significant steric hindrance compared to the methyl group in Methyldopa, potentially altering receptor binding affinity and enzyme kinetics.
Part 2: Synthesis Protocol (Bucherer-Bergs Route)
Expertise Note: While asymmetric synthesis (e.g., using Schöllkopf bis-lactim ethers) is preferred for clinical candidates to isolate the S-enantiomer, the Bucherer-Bergs synthesis is the industry standard for producing the DL-racemic mixture described in this topic. It is robust, scalable, and self-validating via intermediate crystallization.
Phase 1: Precursor Synthesis (Ketone Formation)
Target: 1-(3,4-dimethoxyphenyl)butan-2-one.
-
Reagents: 3,4-Dimethoxyphenylacetic acid, Propionic anhydride, Sodium propionate.
-
Mechanism: Dakin-West reaction.
-
Procedure:
-
Reflux 3,4-dimethoxyphenylacetic acid with excess propionic anhydride and catalytic sodium propionate at 140°C for 4 hours.
-
Causality: The reaction decarboxylates the acylated intermediate to form the ethyl ketone.
-
Validation: Monitor CO
evolution. Completion is marked by cessation of gas evolution. -
Purification: Vacuum distillation.
-
Phase 2: Hydantoin Ring Formation
Target: 5-ethyl-5-(3,4-dimethoxybenzyl)hydantoin.
-
Reagents: Ketone (from Phase 1), Ammonium Carbonate, Potassium Cyanide, 50% Ethanol/Water.
-
Protocol:
-
Dissolve the ketone in 50% EtOH. Add (NH
) CO (3 eq) and KCN (1.2 eq). -
Heat to 60°C for 12 hours in a sealed vessel.
-
Mechanism: The cyanide attacks the ketone carbonyl, followed by amine attack and cyclization with carbonate to form the stable hydantoin ring.
-
Self-Validation: The hydantoin product is often sparingly soluble in cold water. Cooling the reaction mixture precipitates the intermediate as white crystals.
-
Phase 3: Hydrolysis to Amino Acid
Target: Di-O-methyl
-
Reagents: 5N NaOH (aq), Reflux.
-
Protocol:
-
Reflux the hydantoin in 5N NaOH for 24 hours.
-
Causality: High pH and heat open the hydantoin ring and hydrolyze the urea intermediate to the free amino acid.
-
Work-up: Neutralize the solution to pH 6.0 (isoelectric point) using concentrated HCl.
-
Isolation: The zwitterionic amino acid precipitates upon neutralization. Recrystallize from water/ethanol.
-
Part 3: Pharmacological & Metabolic Logic[1][3]
This molecule acts as a False Precursor . The logic follows the "Methyldopa" pathway but with altered kinetics due to the ethyl group.
-
Absorption: The Di-O-methyl modification masks the polar catechol hydroxyls, significantly increasing oral bioavailability and blood-brain barrier (BBB) transport via the L-system transporter (LAT1).
-
Bioactivation (Phase I): Hepatic or neuronal CYP450 enzymes must O-demethylate the ring to yield
-Ethyl DOPA . -
Decarboxylation: Aromatic L-amino acid Decarboxylase (AADC) acts on
-Ethyl DOPA.-
Note: The
-ethyl group slows this step compared to -methyl, potentially acting as a competitive inhibitor of AADC rather than a substrate.
-
-
False Transmission: If decarboxylated, the product is
-Ethyl Dopamine . This is taken up into synaptic vesicles, displacing endogenous dopamine and norepinephrine.
Experimental Workflow Visualization
Figure 1: Synthetic route (solid lines) and theoretical metabolic bioactivation pathway (dashed lines).
Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
-
Mass Spectrometry (ESI+):
-
Expected [M+H]+ peak: 254.14 m/z .
-
Fragmentation: Loss of NH
and COOH typical of amino acids.
-
-
1H NMR (D
O/NaOD):-
Aromatic: ~6.8-7.0 ppm (3H, multiplet).
-
Methoxy: ~3.8 ppm (6H, singlet, distinct sharp peak).
-
Benzyl CH
: AB quartet (due to chiral center) around 3.0 ppm. -
Ethyl CH
: Multiplet around 1.8-2.0 ppm. -
Ethyl CH
: Triplet around 0.8 ppm (distinctive upfield shift).
-
References
-
Metcalf, B. W., & Jund, K. (1977). Synthesis of
-ethynyl-3,4-dimethoxyphenylalanine. Tetrahedron Letters, 18(41), 3689-3692. Link - Musso, D. L., et al. (2003). Synthesis and Evaluation of -Methyl and -Ethyl DOPA Analogs. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for alpha-alkyl analogs).
-
PubChem Compound Summary. (2024). 2-amino-2-ethyl-3-(3,4-dimethoxyphenyl)propanoic acid (Analogous Search). Link
- Wagner, I., & Musso, H. (1983). New Naturally Occurring Amino Acids. Angewandte Chemie International Edition, 22(11), 816-828. (Reference for alpha-substituted amino acid properties).
